2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Quinazoline scaffolds are not interchangeable-subtle 2- and 4-position changes shift target selectivity and ADME profiles. Generic analogs can derail hit-to-lead campaigns. This compound solves that by offering a unique 2-chlorobenzylthio / N-furan-2-ylmethyl pattern not found in approved kinase drugs. Key outcomes: ・ Predicted SlogP ~1.7-3.5 supports solubility & metabolic stability screening ・ Underrepresented 2-thioether motif enables systematic SAR around an underexplored kinase hinge-binding vector ・ Moderate MW (381.88) and ≥95% purity ensure compatibility with HTS and rapid analog synthesis. Sourcing reliability: multiple vendor inventories confirmed; ambient shipping; tech data pack available upon request.

Molecular Formula C20H16ClN3OS
Molecular Weight 381.88
CAS No. 688354-99-6
Cat. No. B2845760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine
CAS688354-99-6
Molecular FormulaC20H16ClN3OS
Molecular Weight381.88
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4)Cl
InChIInChI=1S/C20H16ClN3OS/c21-17-9-3-1-6-14(17)13-26-20-23-18-10-4-2-8-16(18)19(24-20)22-12-15-7-5-11-25-15/h1-11H,12-13H2,(H,22,23,24)
InChIKeyIELRSHDILCMEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorobenzylthio)-N-(furan-2-ylmethyl)quinazolin-4-amine: Identity & Class Positioning


2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine (CAS 688354-99-6) is a synthetic, polysubstituted quinazoline small molecule (C20H16ClN3OS, MW 381.88 g/mol) featuring a 2-chlorobenzylthio substituent at the 2-position, a furan-2-ylmethylamino group at the 4-position, and an unsubstituted quinazoline core . It is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple vendors . The compound is cataloged within commercial HTS collections (e.g., Enamine-like screening libraries) and has been associated with the Vimseltinib chemical space in third-party sourcing databases .

HTS screening compound with distinct 2-chlorobenzylthio quinazoline scaffold
2-Thioether and N-furan-2-ylmethyl substitution pattern defines unique chemical space
Structurally flagged in kinase-focused screening collections; may support hit identification workflows

2-(2-Chlorobenzylthio)-N-(furan-2-ylmethyl)quinazolin-4-amine: Generic Substitution Pitfalls


Quinazoline-based small molecules are not fungible: minor structural variations at the 2- and 4-positions profoundly alter physicochemical profiles and biological target space. 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine simultaneously presents a 2-chlorobenzylthio substituent (not found in 4-anilinoquinazoline kinase inhibitors such as lapatinib or gefitinib) and an N-furan-2-ylmethyl side chain (distinct from simple N-alkyl or N-phenyl variants). Computational profiling of close analogs reveals a moderate lipophilicity window (predicted SlogP ~1.7–3.5) and a polar surface area distinct from common quinazoline drugs, suggesting that this scaffold samples physicochemical space not covered by approved quinazoline therapeutics [1]. Consequently, substituting a generic quinazoline analog risks losing the specific solubility, permeability, and target-interaction profile of this compound.

This Compound
Typical 4-Anilinoquinazoline Kinase Inhibitors
2-chlorobenzylthio substituent (thioether linkage) at position 2
2-chloro, 2-aryl, or simple alkyl groups; thioether motif absent
N-furan-2-ylmethyl side chain at position 4
N-phenyl or N-alkyl side chains; furan-containing variant not present
Predicted lipophilicity ~1.7–3.5; moderate polar surface area
Typically higher LogP (e.g., 4–7); different ADME property space

2-(2-Chlorobenzylthio)-N-(furan-2-ylmethyl)quinazolin-4-amine: Differentiation Evidence


Molecular Weight Differentiation from Lapatinib and Gefitinib

The target compound possesses a molecular weight of 381.88 g/mol and contains 26 heavy atoms, placing it in a lower molecular weight range than the clinically approved quinazoline kinase inhibitor lapatinib (MW 581.06 g/mol, 40 heavy atoms). This difference in molecular size and complexity may contribute to a distinct ADME profile and synthetic tractability for analog generation [1].

Molecular Weight
Cross-study comparable
381.88 g/mol vs Lapatinib 581.06, Gefitinib 446.90
Lower MW may influence ADME screening fit
Calculated from molecular formula; not experimental
Medicinal Chemistry Drug Design Physicochemical Properties

Unique 2-Chlorobenzylthio Substituent vs 2-Chloro/Aryl Quinazolines

The 2-chlorobenzylthio group at the quinazoline 2-position is a defining feature of this compound. In contrast, the related analog 2-chloro-N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine bears a simple 2-chloro substituent, while 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine carries a 3-chlorophenyl group at the same position. The 2-chlorobenzylthio substituent introduces a sulfur atom capable of additional hydrophobic and polar interactions, as well as potential metabolic liabilities distinct from carbon-linked aryl groups [1].

2‑Position Substituent
Cross-study comparable
2‑chlorobenzylthio vs 2‑chloro or 3‑chlorophenyl
Thioether linkage offers distinct SAR handle
Based on patent and vendor catalog entries
Chemical Biology Structure-Activity Relationship Kinase Inhibitors

Lower Predicted Lipophilicity vs Approved Quinazolines

Computational predictions for a close structural analog (MMs03337366) indicate a SlogP of 1.6995, and the target compound is expected to fall within a similar range (SlogP ~1.7–3.5 based on fragment-based estimates). This contrasts with lapatinib (LogP ~7.68) and gefitinib (LogP ~4.15). The lower predicted lipophilicity of the target compound suggests improved aqueous solubility and a reduced risk of off-target binding associated with highly lipophilic molecules [1][2].

Predicted Lipophilicity
Class-level inference
SlogP ~1.7–3.5 vs Lapatinib 7.68, Gefitinib 4.15
Predicted range may support solubility-led triage
Predicted values; experimental confirmation needed
ADME Prediction Drug-Likeness Cheminformatics

Vimseltinib Chemical Space Association

The compound is indexed in commercial screening collections and has been specifically flagged by Molport as related to the Vimseltinib (DCC-3014) chemical space. Vimseltinib is a clinical-stage CSF1R/c-Kit dual inhibitor (IC50 <0.01 µM and 0.1–1 µM, respectively). While no direct target data exists for this particular compound, its structural proximity to a known kinase inhibitor scaffold suggests potential utility in kinase-focused screening campaigns .

Chemical Space Association
Supporting evidence
Quinazoline core flagged in Vimseltinib-related space
Annotation may support kinase panel hit identification
Supplier annotation; target activity data to verify
High-Throughput Screening Chemical Genomics Kinase Drug Discovery

2-(2-Chlorobenzylthio)-N-(furan-2-ylmethyl)quinazolin-4-amine: Application Scenarios


Kinase Inhibitor Screening Libraries

Given the compound's structural association with the Vimseltinib chemical space and its 2-chlorobenzylthio quinazoline scaffold, it is well-suited for inclusion in kinase-focused screening decks targeting CSF1R, c-Kit, or related tyrosine kinases. The lower molecular weight and moderate predicted lipophilicity relative to approved quinazoline drugs make it a synthetically tractable hit for subsequent lead optimization .

Physicochemical Property-Driven Hit Triage

Compared to highly lipophilic quinazoline drugs such as lapatinib (LogP 7.68), this compound's predicted SlogP range (~1.7–3.5) positions it favorably in hit triage workflows where solubility, permeability, and metabolic stability are prioritized. Procurement teams can select this compound as a 'drug-like' quinazoline reference for ADME profiling panels [1].

SAR Expansion for 2-Thioether Quinazoline Series

The 2-chlorobenzylthio substituent is underrepresented in published quinazoline kinase inhibitor literature. Researchers seeking to explore the SAR of 2-thioether quinazolines can use this compound as a commercially available starting point for systematic analog synthesis, leveraging the synthetic accessibility of the thioether moiety for diversification [2].

Selectivity Profiling: 2-Chloro vs 2-Aryl Quinazolines

The distinct 2-chlorobenzylthio substituent differentiates this compound from the more common 2-chloro and 2-aryl quinazoline analogs found in patent literature (e.g., 2-chloro-N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine). Procurement for selectivity profiling panels can help establish whether the 2-thioether motif confers unique off-target profiles compared to the 2-chloro and 2-aryl subseries [2].

Application
Selection Property
Validation Focus
Kinase inhibitor screening research
Structural annotation in kinase chemical space
Hit confirmation in kinase panel assays
Physicochemical triage studies
Predicted moderate lipophilicity and lower MW
ADME property profiling and solubility assessment
2‑Thioether quinazoline SAR exploration
Unique 2‑chlorobenzylthio substituent
Synthetic diversification and SAR expansion
Quinazoline subclass selectivity profiling
2‑Position substituent class comparison
Off‑target profile characterization across subclasses
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